2-(2,6-dichlorophenylmethylsulfonyl)-pyridine N-oxide
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Overview
Description
2-(2,6-dichlorophenylmethylsulfonyl)-pyridine N-oxide is a chemical compound with the molecular formula C12H9Cl2NO3S It is characterized by the presence of a pyridine ring substituted with a 2,6-dichlorophenyl group and a methylsulfonyl group, along with an oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenylmethylsulfonyl)-pyridine N-oxide typically involves the reaction of 2,6-dichlorobenzyl chloride with pyridine-1-oxide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dichlorophenylmethylsulfonyl)-pyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine and phenyl derivatives.
Scientific Research Applications
2-(2,6-dichlorophenylmethylsulfonyl)-pyridine N-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenylmethylsulfonyl)-pyridine N-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dichlorophenyl)methylsulfonyl pyridine
- 2-(2,6-Dichlorophenyl)methylsulfonyl benzene
- 2-(2,6-Dichlorophenyl)methylsulfonyl thiophene
Uniqueness
2-(2,6-dichlorophenylmethylsulfonyl)-pyridine N-oxide is unique due to the presence of the oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
60264-02-0 |
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Molecular Formula |
C12H9Cl2NO3S |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-10-4-3-5-11(14)9(10)8-19(17,18)12-6-1-2-7-15(12)16/h1-7H,8H2 |
InChI Key |
OFBBTMAIGSUJAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)S(=O)(=O)CC2=C(C=CC=C2Cl)Cl)[O-] |
Origin of Product |
United States |
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